molecular formula C16H12O6 B161767 Questinol CAS No. 35688-09-6

Questinol

Cat. No.: B161767
CAS No.: 35688-09-6
M. Wt: 300.26 g/mol
InChI Key: SNBGJGNOQURXCI-UHFFFAOYSA-N
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Description

Questinol is a naturally occurring compound isolated from the fungus Talaromyces stipitatus. It is known for its significant anti-obesity and anti-inflammatory activities. This compound exhibits the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, as well as nitric oxide and prostaglandin E2 in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Questinol can be synthesized through various organic synthesis routes. One common method involves the use of starting materials such as anthraquinones, which undergo a series of chemical reactions including oxidation and cyclization to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced through fermentation processes using the fungus Talaromyces stipitatus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction process .

Chemical Reactions Analysis

Types of Reactions: Questinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Questinol has a wide range of scientific research applications, including:

Mechanism of Action

Questinol exerts its effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. It also inhibits the production of nitric oxide and prostaglandin E2, which are involved in inflammatory processes. The molecular targets and pathways involved include the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway .

Comparison with Similar Compounds

Questinol is unique in its structure and biological activities compared to other similar compounds. Some similar compounds include:

    Emodin: Another anthraquinone with anti-inflammatory and anti-cancer properties.

    Citreorosein: A compound with similar anti-inflammatory activities.

    Palmitic Acid: Known for its role in metabolic processes and anti-obesity effects.

This compound stands out due to its specific inhibition of pro-inflammatory cytokines and its significant anti-obesity activity, making it a promising candidate for further research and development .

Properties

IUPAC Name

1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBGJGNOQURXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189192
Record name 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Questinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35688-09-6
Record name Questinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35688-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Questinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035688096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Questinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280 - 282 °C
Record name Questinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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